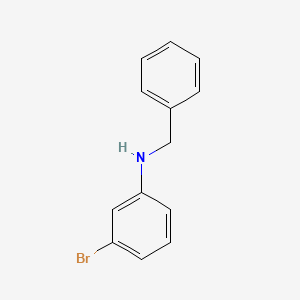

N-Benzyl-3-bromoaniline

Overview

Description

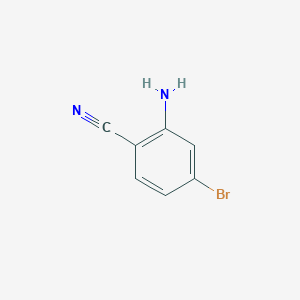

Synthesis Analysis

The synthesis of N-Benzyl-3-bromoaniline involves multiple steps . The process begins with a nitration reaction, followed by the conversion of the nitro group to an amine, and finally a bromination . It’s important to note that the nitro group is meta directing, which means that the nitration step needs to be the first step and not the bromination .Molecular Structure Analysis

The molecular structure of N-Benzyl-3-bromoaniline can be represented by the InChI code:InChI=1S/C13H12BrN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 . The compound has a complexity of 177 and a topological polar surface area of 12 Ų . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Benzyl-3-bromoaniline include nitration, conversion of the nitro group to an amine, and bromination . These reactions are necessary to achieve the meta product .Physical And Chemical Properties Analysis

N-Benzyl-3-bromoaniline has a molecular weight of 262.14 g/mol . It has a XLogP3 value of 3.8, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 3 .Scientific Research Applications

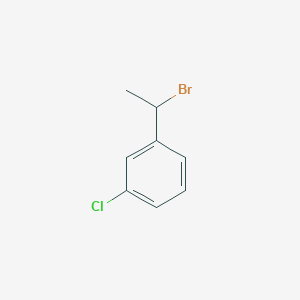

Photochemical Benzylic Bromination

- Application Summary: N-Benzyl-3-bromoaniline is used as a benzylic brominating reagent in photochemical benzylic bromination, a well-used method within synthetic organic photochemistry . This process is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .

- Methods of Application: The reactivity of N-Benzyl-3-bromoaniline has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This has led to the development of a p-methoxybenzyl bromide generator for PMB protection .

- Results/Outcomes: The process was successfully demonstrated on a pharmaceutically relevant intermediate on an 11g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

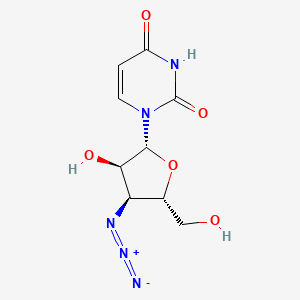

Non-linear Optical Material

- Application Summary: N-Benzyl-3-bromoaniline is synthesized and grown through an aqueous solution using a low temperature solution growth technique . It is used as a non-linear optical material .

- Methods of Application: The material is synthesized and grown through an aqueous solution using a low temperature solution growth technique . The crystal structure was established by the characterization study of single crystal X-ray diffraction .

- Results/Outcomes: The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum was found to be about 320 nm . The first-order hyperpolarization ( β ) was calculated to be 1.214 × 10 –30 esu using the time-based DFT technique .

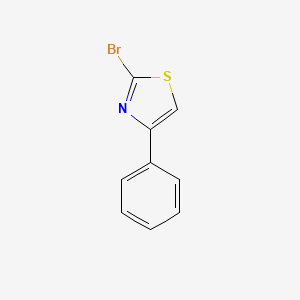

Electrochemical Electrophilic Bromination/Spirocyclization

- Application Summary: N-Benzyl-3-bromoaniline is used in the electrolysis process of electrochemical electrophilic bromination/spirocyclization .

- Methods of Application: The brominated spiroproduct was obtained by the electrolysis of the compound with another compound at 62 mA and room temperature for 10 hours .

- Results/Outcomes: The gram-scale brominated spiroproduct was obtained in 74% yield or 76% yield .

Multistep Synthesis

- Application Summary: N-Benzyl-3-bromoaniline is used in the multistep synthesis of m-bromoaniline from benzene . This process involves three reactions: nitration, conversion from the nitro group to an amine, and bromination .

- Methods of Application: The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is a meta directing group, which means it must be utilized first .

- Results/Outcomes: The end product of this multistep synthesis is m-bromoaniline .

Safety And Hazards

N-Benzyl-3-bromoaniline should be handled with care. Exposure to dust, fume, gas, mist, vapors, or spray should be avoided . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . The compound should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers The relevant papers for N-Benzyl-3-bromoaniline include a comprehensive review of the methods and applications of aniline synthesis, which covers both classical and modern approaches . This paper provides an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . It also discusses the biological and industrial importance of anilines as intermediates .

properties

IUPAC Name |

N-benzyl-3-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZUUCXESJBUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433434 | |

| Record name | N-Benzyl-3-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-bromoaniline | |

CAS RN |

213814-61-0 | |

| Record name | N-Benzyl-3-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)

![n6-[2-(4-Aminophenyl)ethyl]adenosine](/img/structure/B1277953.png)